molecular formula C5H8O3 B2949810 methyl (E)-4-hydroxybut-2-enoate CAS No. 29576-13-4

methyl (E)-4-hydroxybut-2-enoate

Cat. No.: B2949810
CAS No.: 29576-13-4
M. Wt: 116.116
InChI Key: QBFTZEUCFMABJD-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-hydroxybut-2-enoate is an organic compound with the molecular formula C5H8O3. It is an ester derived from the reaction between methanol and 4-hydroxybut-2-enoic acid. This compound is characterized by the presence of a hydroxyl group and a double bond in its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-4-hydroxybut-2-enoate can be synthesized through various methods. One common approach involves the esterification of 4-hydroxybut-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-hydroxybut-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl (E)-4-oxobut-2-enoate.

    Reduction: The double bond can be reduced to form methyl 4-hydroxybutanoate.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for the reduction of the double bond.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Methyl (E)-4-oxobut-2-enoate

    Reduction: Methyl 4-hydroxybutanoate

    Substitution: Methyl (E)-4-halobut-2-enoate

Scientific Research Applications

Methyl (E)-4-hydroxybut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and hydroxyl groups.

    Medicine: It is a potential intermediate in the synthesis of bioactive compounds with therapeutic properties.

    Industry: this compound is used in the production of polymers and resins, where it imparts specific properties to the final product.

Mechanism of Action

The mechanism of action of methyl (E)-4-hydroxybut-2-enoate depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Methyl (E)-4-hydroxybut-2-enoate can be compared with other similar compounds, such as:

    Methyl (E)-3-hydroxybut-2-enoate: This compound has a hydroxyl group at a different position, leading to variations in reactivity and applications.

    Methyl (E)-4-hydroxybutanoate: The absence of a double bond in this compound results in different chemical properties and reactivity.

    Ethyl (E)-4-hydroxybut-2-enoate: The ethyl ester has similar reactivity but different physical properties due to the longer alkyl chain.

The uniqueness of this compound lies in its combination of a hydroxyl group and a double bond, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl (E)-4-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-5(7)3-2-4-6/h2-3,6H,4H2,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFTZEUCFMABJD-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.